molecular formula C8H15BrO B6146237 1-(bromomethyl)cycloheptan-1-ol CAS No. 1593807-04-5

1-(bromomethyl)cycloheptan-1-ol

Cat. No.: B6146237
CAS No.: 1593807-04-5
M. Wt: 207.11 g/mol
InChI Key: XUDJONXKNNICQZ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)cycloheptan-1-ol (C₈H₁₅BrO) is a bicyclic organic compound featuring a seven-membered cycloheptane ring substituted with a hydroxyl (-OH) and a bromomethyl (-CH₂Br) group at the same carbon. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, due to the proximity of the hydroxyl and bromomethyl groups.

Properties

CAS No.

1593807-04-5

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

1-(bromomethyl)cycloheptan-1-ol

InChI

InChI=1S/C8H15BrO/c9-7-8(10)5-3-1-2-4-6-8/h10H,1-7H2

InChI Key

XUDJONXKNNICQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(CBr)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)cycloheptan-1-ol can be synthesized through several methods. One common approach involves the bromination of cycloheptanol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer and more environmentally friendly solvents and reagents is also considered to minimize the generation of hazardous byproducts .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)cycloheptan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Sodium ethoxide (NaOEt) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

Scientific Research Applications

1-(Bromomethyl)cycloheptan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(bromomethyl)cycloheptan-1-ol exerts its effects depends on the type of reaction it undergoes. For example:

Comparison with Similar Compounds

Cyclohexane-Based Analogs: (Bromomethyl)cyclohexane

  • Structure : Cyclohexane ring (six-membered) with a bromomethyl group.
  • Molecular Formula : C₇H₁₃Br (MW: 177.08 g/mol) .
  • Reactivity: Bromomethylcyclohexane lacks a hydroxyl group, limiting its participation in reactions requiring neighboring group participation (e.g., intramolecular substitutions). Safety: Both compounds likely require similar handling precautions (e.g., avoiding inhalation/skin contact), but volatility may differ due to molecular weight disparities .

Cyclopentane Derivatives: 1-Ethynylcyclopentan-1-ol

  • Structure : Cyclopentane ring (five-membered) with ethynyl (-C≡CH) and hydroxyl groups.
  • Molecular Formula : C₇H₁₀O (MW: 110.15 g/mol) .
  • Key Differences: Substituent Effects: The ethynyl group is electron-withdrawing, increasing the acidity of the hydroxyl proton compared to the bromomethyl group in the target compound. Reactivity: Ethynyl groups enable alkyne-specific reactions (e.g., Sonogashira coupling), whereas bromomethyl groups favor SN2 substitutions .

Aromatic-Substituted Cyclopentanols: 1-(3-Bromophenyl)cyclopentan-1-ol

  • Structure : Cyclopentane ring with a hydroxyl group and a 3-bromophenyl substituent.
  • Molecular Formula : C₁₁H₁₃BrO (MW: 257.12 g/mol) .
  • Key Differences :
    • Electronic Properties : The aromatic bromine atom creates resonance effects, altering solubility and reactivity compared to the aliphatic bromine in 1-(bromomethyl)cycloheptan-1-ol.
    • Applications : Aromatic bromine enhances utility in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the aliphatic bromomethyl group is more suited for alkylation .

Phenoxy-Substituted Analogs: 2-(3-Bromophenoxy)cyclopentan-1-ol

  • Structure: Cyclopentane ring with hydroxyl and 3-bromophenoxy (-O-C₆H₄Br) groups.
  • Molecular Formula : C₁₁H₁₃BrO₂ (MW: 273.13 g/mol) .
  • Key Differences: Steric Effects: The bulky phenoxy group may hinder nucleophilic attacks compared to the bromomethyl group. Hydrogen Bonding: The ether oxygen in the phenoxy group could compete with the hydroxyl group for hydrogen bonding, influencing solubility .

Comparative Data Table

Compound Ring Size Substituents Molecular Weight (g/mol) Key Reactivity
This compound 7 -OH, -CH₂Br 207.11 (calculated) SN2 substitutions, neighboring group participation
(Bromomethyl)cyclohexane 6 -CH₂Br 177.08 Alkylation, limited functional diversity
1-Ethynylcyclopentan-1-ol 5 -OH, -C≡CH 110.15 Alkyne couplings, acidic hydroxyl
1-(3-Bromophenyl)cyclopentan-1-ol 5 -OH, -C₆H₄Br 257.12 Suzuki couplings, aromatic reactivity
2-(3-Bromophenoxy)cyclopentan-1-ol 5 -OH, -O-C₆H₄Br 273.13 Ether cleavage, steric hindrance

Biological Activity

1-(Bromomethyl)cycloheptan-1-ol is an organic compound with the molecular formula C7_7H13_{13}BrO. It features a bromomethyl group attached to a cycloheptanol structure, which significantly influences its reactivity and potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

The compound's unique structure allows it to participate in various chemical reactions, including nucleophilic substitution and elimination reactions. Common reagents for these reactions include sodium hydroxide and sodium ethoxide, leading to products like cycloheptanone and cycloheptene derivatives.

Synthesis Methods:

  • Nucleophilic Substitution: Reacting with nucleophiles can lead to the formation of alcohols or ethers.
  • Elimination Reactions: Under strong basic conditions, it can yield alkenes.

The bromomethyl group in this compound enhances its reactivity towards biological targets. The interactions are primarily through:

  • Halogen Bonding: The bromine atom can form halogen bonds with biological receptors, influencing binding affinity.
  • Hydrogen Bonding: The hydroxyl group can engage in hydrogen bonding, affecting the compound's overall biological activity.

Therapeutic Applications

Research indicates that this compound may have potential applications in:

  • Drug Development: Its reactivity profiles make it a candidate for developing new pharmaceuticals targeting specific biological pathways.
  • Antimicrobial Activity: Preliminary studies suggest it may exhibit antimicrobial properties, though further research is necessary to confirm this .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeKey Differences
CycloheptanolParent compoundLacks the bromomethyl group
1-(Chloromethyl)cycloheptan-1-olChlorinated analogDifferent reactivity due to chlorine
1-(Iodomethyl)cycloheptan-1-olIodinated analogDistinct reactivity patterns due to iodine

The presence of the bromomethyl group imparts specific reactivity patterns that differentiate it from its chlorinated and iodinated counterparts, making it valuable in synthetic applications.

Study on TRPA1 Antagonism

In a high-throughput screening campaign aimed at identifying antagonists for the TRPA1 ion channel, compounds similar to this compound were evaluated for their ability to inhibit TRPA1-mediated responses. The results indicated that certain derivatives exhibited significant antagonistic potency, highlighting the potential for developing pain management therapeutics based on such structures .

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